molecular formula C18H12Br2N2O2S B5018230 (2Z)-2-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-6,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one

(2Z)-2-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-6,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one

Cat. No.: B5018230
M. Wt: 480.2 g/mol
InChI Key: VRJMMTLYOGGKAZ-CHHVJCJISA-N
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Description

(2Z)-2-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-6,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one: is a complex organic compound characterized by its unique structure, which includes a thiazole ring fused to a benzimidazole ring, with additional bromine and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-6,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one typically involves multi-step organic reactions. One common approach is the condensation of 3,5-dibromo-4-hydroxybenzaldehyde with 6,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one under acidic or basic conditions. The reaction may require a catalyst to proceed efficiently and can be carried out in solvents such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to control reaction conditions precisely and reduce the formation of by-products. Purification steps such as recrystallization or chromatography would be essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the bromine atoms or to convert the double bond to a single bond.

    Substitution: The bromine atoms can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of 3,5-dibromo-4-oxophenyl derivatives.

    Reduction: Formation of debrominated or hydrogenated derivatives.

    Substitution: Formation of azido or thiol-substituted derivatives.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound can be used to study the effects of bromine and hydroxyl groups on biological systems. It may also serve as a lead compound for the development of new drugs.

Medicine: Potential applications in medicine include its use as an antimicrobial or anticancer agent. The presence of bromine atoms can enhance the compound’s ability to interact with biological targets.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism by which (2Z)-2-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-6,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine atoms can form halogen bonds with target molecules, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.

Uniqueness: What sets (2Z)-2-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-6,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one apart is its unique combination of a thiazole and benzimidazole ring system with bromine and hydroxyl functional groups. This structure provides a distinct set of chemical and biological properties that can be leveraged for various applications.

Properties

IUPAC Name

(2Z)-2-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-6,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Br2N2O2S/c1-8-3-13-14(4-9(8)2)22-17(24)15(25-18(22)21-13)7-10-5-11(19)16(23)12(20)6-10/h3-7,23H,1-2H3/b15-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJMMTLYOGGKAZ-CHHVJCJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N3C(=O)C(=CC4=CC(=C(C(=C4)Br)O)Br)SC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N3C(=O)/C(=C/C4=CC(=C(C(=C4)Br)O)Br)/SC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Br2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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